

Evaluating the Efficacy of cIAP1 Ligands in PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: *cIAP1 Ligand-Linker Conjugates 3*

Cat. No.: *B15145428*

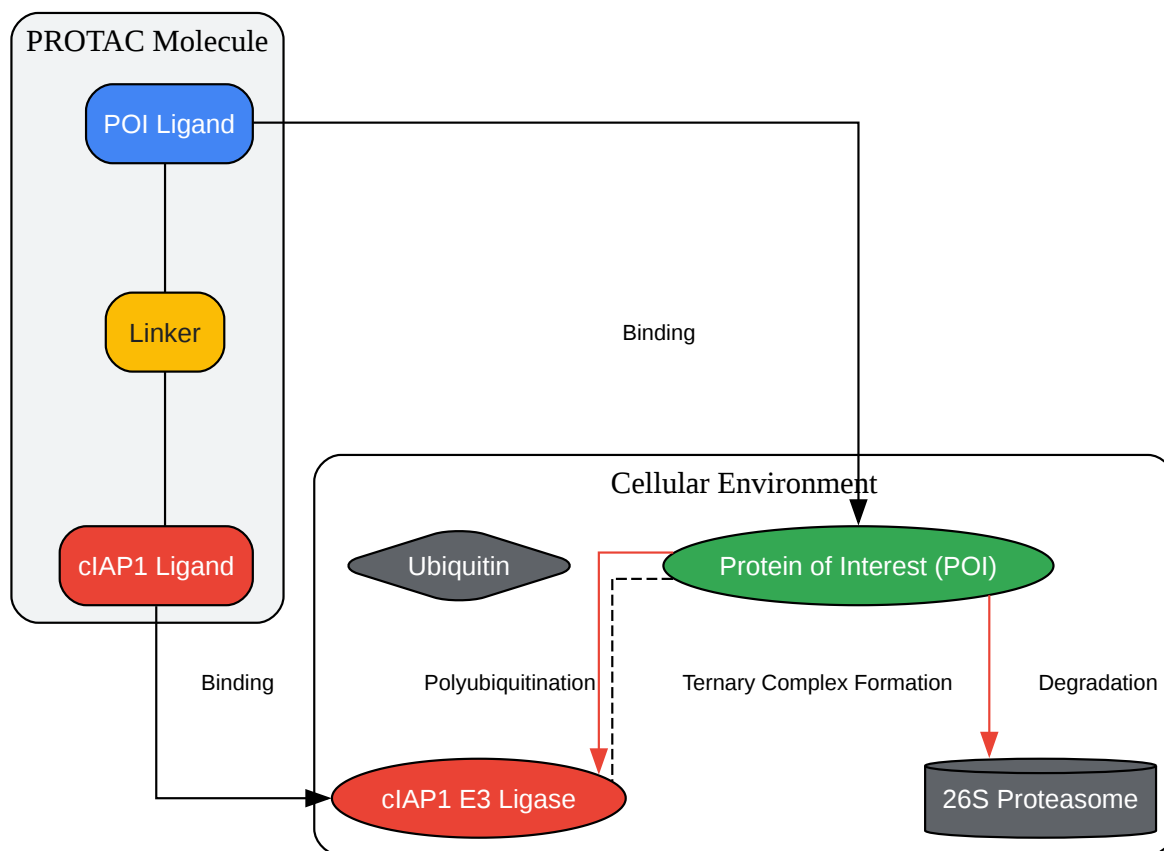
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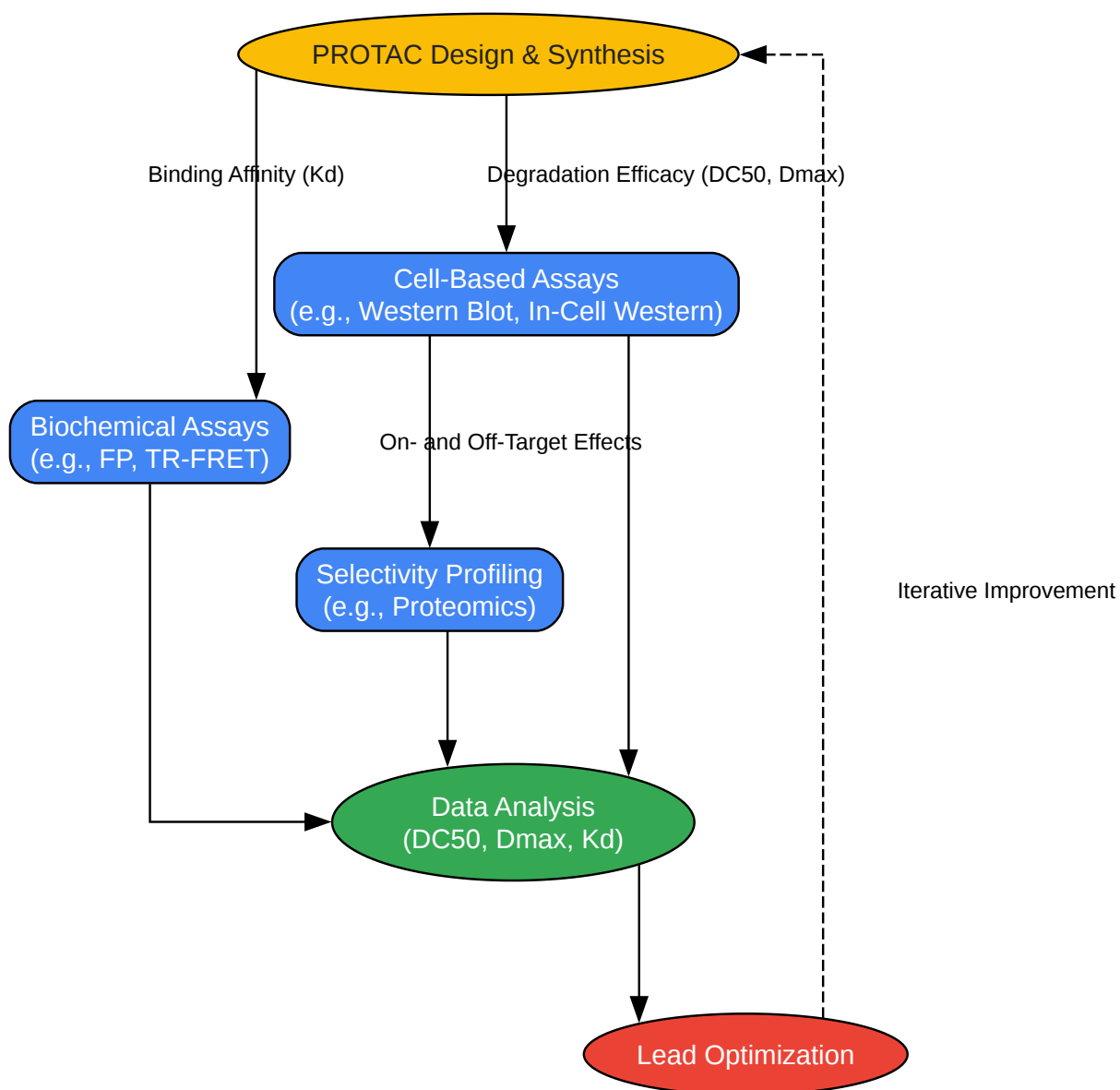
For researchers, scientists, and drug development professionals, the selection of an optimal E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the various E3 ligases, the cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a promising target. This guide provides an objective comparison of the performance of different cIAP1 ligands in PROTACs, supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.

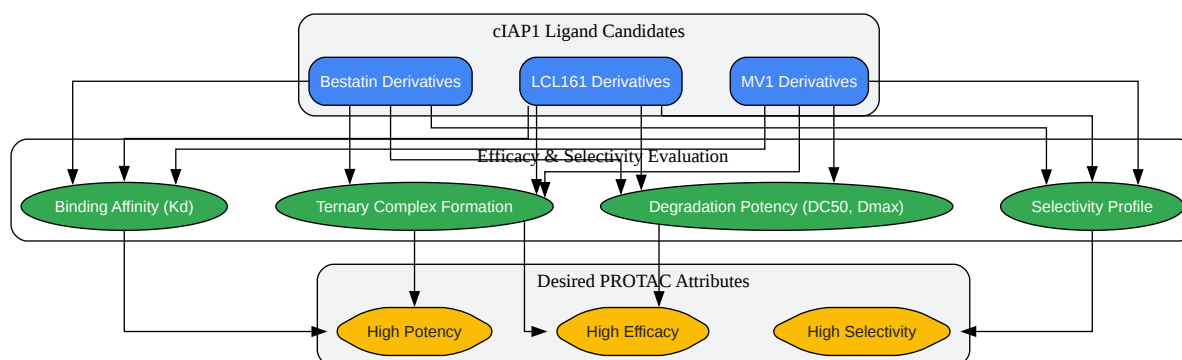
The Role of cIAP1 in PROTAC-mediated Degradation

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Upon forming a ternary complex between the POI and the E3 ligase, the POI is polyubiquitinated, marking it for degradation by the proteasome.

cIAP1 is a member of the inhibitor of apoptosis (IAP) family of proteins and possesses E3 ligase activity. Recruiting cIAP1 can lead to the ubiquitination and subsequent degradation of the target protein. A unique feature of some cIAP1-targeting PROTACs is their ability to also induce the self-degradation of cIAP1, a process known as autoubiquitination, which can have additional downstream effects on cell signaling pathways.^[1]







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References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
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